molecular formula C11H12O5 B8009145 3-(4-(Carboxymethoxy)phenyl)propanoic acid

3-(4-(Carboxymethoxy)phenyl)propanoic acid

Cat. No.: B8009145
M. Wt: 224.21 g/mol
InChI Key: AKIGVZYXCBBOEW-UHFFFAOYSA-N
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Description

3-(4-(Carboxymethoxy)phenyl)propanoic acid is a useful research compound. Its molecular formula is C11H12O5 and its molecular weight is 224.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Phloretic acid, a derivative of 3-(4-(Carboxymethoxy)phenyl)propanoic acid, is explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This application is significant in materials science for creating materials with suitable thermal and thermo-mechanical properties for a wide range of applications (Trejo-Machin et al., 2017).

  • 3-(4-Phenyl) benzoyl propionic acid, closely related to this compound, has been used in the synthesis of various heterocyclic compounds like furanones, pyrrolinones, and quinazolinones. These compounds have potential applications in pharmaceutical and chemical industries (Soliman et al., 2010).

  • The compound has been used in the synthesis of metal–organic frameworks (MOFs), which have applications in fields like gas storage, separation, and catalysis. For instance, a study reported the self-assembly of four helical MOFs based on 3-[4-(Carboxymethoxy)phenyl]propanoic acid ligands, showcasing potential in photoluminescence and magnetic properties (Ji et al., 2013).

  • The acid is also notable in the field of crystallography. Studies have focused on its use in forming complex crystal structures, which helps in understanding the properties of materials at the molecular level. For example, the crystal structure of tetraaqua-(4,4'-bipyridyl)zinc(II) 3-(4-(carboxymethoxy)phenyl)propanoate has been reported, contributing to the knowledge of supramolecular coordination polymers (Gong et al., 2009).

  • Its derivatives have shown biological activities. For instance, prenylated tyrosine derivatives synthesized from 4-hydroxyphenylacetic acid exhibited significant brine shrimp lethality, although they showed weak antioxidant and antibacterial activities (Venkateswarlu et al., 2006).

Properties

IUPAC Name

3-[4-(carboxymethoxy)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c12-10(13)6-3-8-1-4-9(5-2-8)16-7-11(14)15/h1-2,4-5H,3,6-7H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKIGVZYXCBBOEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)O)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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